REACTION_SMILES
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[CH2:12]([CH2:13][CH3:14])[I:15].[CH2:22]([O:23][c:24]1[cH:25][c:26]([CH:31]=[O:32])[cH:27][cH:28][c:29]1[CH3:30])[CH3:33].[K+:16].[K+:17].[O-:18][C:19]([O-:20])=[O:21].[O:1]=[CH:2][c:3]1[cH:4][c:5]([OH:6])[c:7]([O:8][CH3:9])[cH:10][cH:11]1.[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH2:12][CH2:13][CH3:14])[c:7]([O:8][CH3:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C=O)ccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCCOc1cc(C=O)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |